molecular formula C14H14N2O4S B2944996 Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate CAS No. 923205-92-9

Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate

Cat. No.: B2944996
CAS No.: 923205-92-9
M. Wt: 306.34
InChI Key: JQQHJACMFQWARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate typically involves the reaction of 4-oxo-4,5-dihydro-1,3-thiazol-2-ylacetic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form thiol derivatives.

  • Substitution: The amino group on the benzene ring can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: this compound sulfoxide or sulfone.

  • Reduction: Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzothiol.

  • Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate is compared with other similar compounds, such as:

  • This compound sulfoxide

  • Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzothiol

  • Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzamide

These compounds share the thiazole core but differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

ethyl 4-[[2-(4-oxo-1,3-thiazol-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-20-14(19)9-3-5-10(6-4-9)15-11(17)7-13-16-12(18)8-21-13/h3-6H,2,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQHJACMFQWARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.